Methyl 6-methyl-5-(trifluoromethyl)picolinate
CAS No.:
Cat. No.: VC15870587
Molecular Formula: C9H8F3NO2
Molecular Weight: 219.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8F3NO2 |
|---|---|
| Molecular Weight | 219.16 g/mol |
| IUPAC Name | methyl 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H8F3NO2/c1-5-6(9(10,11)12)3-4-7(13-5)8(14)15-2/h3-4H,1-2H3 |
| Standard InChI Key | VDUCJLBIJBSPTC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)C(=O)OC)C(F)(F)F |
Introduction
Methyl 6-methyl-5-(trifluoromethyl)picolinate is a fluorinated organic compound that is a derivative of picolinic acid. It features a methyl group at the 6-position and a trifluoromethyl group at the 5-position of the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it of interest for various applications, particularly in drug development.
Synthesis
The synthesis of methyl 6-methyl-5-(trifluoromethyl)picolinate typically involves the reaction of 5-methyl-3-(trifluoromethyl)pyridine with methanol in the presence of a suitable catalyst. This reaction is generally conducted under reflux conditions to ensure complete conversion of starting materials into the desired product. Purification methods such as distillation or chromatography are employed to isolate the pure compound.
Biological Activity
Preliminary studies suggest that methyl 6-methyl-5-(trifluoromethyl)picolinate exhibits significant biological activity due to its structural features. It may interact with specific enzymes and receptors, influencing various biochemical pathways. The compound's potential applications include anti-inflammatory and antimicrobial activities, although further research is necessary to elucidate its precise mechanisms of action.
Comparison with Analogues
Methyl 6-methyl-5-(trifluoromethyl)picolinate is distinct from its analogues due to its specific substitution pattern. For example, methyl 6-fluoro-5-(trifluoromethyl)picolinate contains fluorine instead of a methyl group at the 6-position, which affects its electronic properties and reactivity. Methyl 6-chloro-5-(trifluoromethyl)picolinate features chlorine at the 6-position, altering its stability and reactivity compared to the methyl-substituted compound.
| Compound | Substitution at 6-Position | Molecular Formula |
|---|---|---|
| Methyl 6-methyl-5-(trifluoromethyl)picolinate | Methyl | C₉H₈F₃NO₂ |
| Methyl 6-fluoro-5-(trifluoromethyl)picolinate | Fluorine | C₈H₅F₄NO₂ |
| Methyl 6-chloro-5-(trifluoromethyl)picolinate | Chlorine | C₈H₅ClF₃NO₂ |
Future Research Directions
Further research is needed to fully explore the potential applications of methyl 6-methyl-5-(trifluoromethyl)picolinate. This includes detailed studies on its mechanism of action, toxicity profiles, and efficacy in various biological systems. Additionally, optimizing its synthesis for industrial-scale production could enhance its availability for pharmaceutical development.
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